

# Technical Guide: 3-Methoxyhydrocinnamic Acid Chloride

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## Compound of Interest

Compound Name: *3-(3-Methoxyphenyl)propanoyl chloride*

Cat. No.: *B7901700*

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Molecular Weight & Synthetic Utility in Drug Development

## Executive Summary

3-Methoxyhydrocinnamic acid chloride (also known as **3-(3-methoxyphenyl)propanoyl chloride**) is a critical acyl chloride intermediate used primarily in the synthesis of indanones and dihydrocoumarins—scaffolds central to neurodegenerative disease therapeutics (e.g., acetylcholinesterase inhibitors) and cardiovascular agents.

Unlike stable catalog reagents, this compound is typically generated in situ from its parent acid due to its high reactivity and susceptibility to hydrolysis. This guide provides a definitive technical profile, validated synthesis protocols, and application workflows for researchers in medicinal chemistry.

## Physicochemical Profile

The molecular weight of 3-methoxyhydrocinnamic acid chloride is 198.65 g/mol <sup>[1]</sup> Accurate stoichiometric calculations for downstream Friedel-Crafts cyclizations or amide couplings must rely on this value, adjusted for the purity of the in situ generated species.

## Core Identity Data

Property	Value	Notes
IUPAC Name	3-(3-Methoxyphenyl)propanoyl chloride	
Molecular Weight	198.65 g/mol	Calculated based on
Molecular Formula		
Parent Acid CAS	10516-71-9	3-(3-Methoxyphenyl)propanoic acid
Physical State	Pale yellow liquid (neat)	Highly moisture-sensitive; fumes in air.[1]
Boiling Point	~135–140 °C (at 12 mmHg)	Predicted based on homologous series.
Density	~1.18 g/mL	Predicted.

## Synthesis & Manufacturing Protocols

Because the acid chloride is unstable for long-term storage, it is standard practice to synthesize it from 3-methoxycinnamic acid in a two-step sequence: hydrogenation followed by chlorination.[1]

### Step 1: Hydrogenation of 3-Methoxycinnamic Acid

Objective: Reduce the alkene double bond without demethylating the ether.[1]

- Reagents: 3-Methoxycinnamic acid (CAS 6099-04-3),  
(balloon or Parr shaker), 10% Pd/C.[1]
- Solvent: Methanol or Ethanol.[2]
- Protocol:
  - Dissolve 3-methoxycinnamic acid (1.0 eq) in methanol (0.5 M concentration).

- Add 10% Pd/C (5-10 wt%).
- Stir under atmosphere (1 atm is sufficient) at Room Temperature (RT) for 4–6 hours.
- Validation: Monitor by TLC or -NMR (disappearance of vinylic protons at 6.4–7.7 ppm).
- Filter through Celite to remove catalyst and concentrate to yield 3-(3-methoxyphenyl)propanoic acid (CAS 10516-71-9).[1]

## Step 2: Chlorination to Acid Chloride

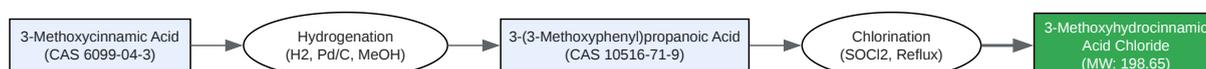
Objective: Convert the carboxylic acid to the acyl chloride.[3][4]

- Reagents: Thionyl Chloride ( ) or Oxalyl Chloride ( ).
- Catalyst: DMF (Dimethylformamide) - Essential for oxalyl chloride route.[1]
- Protocol (Thionyl Chloride Method):
  - Suspend 3-(3-methoxyphenyl)propanoic acid (1.0 eq) in dry Dichloromethane (DCM) or use neat as solvent.
  - Add (1.5–2.0 eq) dropwise at 0°C.
  - Reflux for 2–3 hours.
  - Purification: Remove excess

and solvent under reduced pressure (rotary evaporator). Azeotrope with dry toluene (2x) to remove trace

- Result: Crude 3-methoxyhydrocinnamic acid chloride (yellow oil), used immediately.

## Visualization: Synthesis Workflow



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Figure 1: Two-step synthesis pathway from commercial starting material to the target acid chloride.

## Reactivity & Applications in Drug Design

The primary utility of 3-methoxyhydrocinnamic acid chloride lies in its ability to undergo intramolecular Friedel-Crafts acylation to form indanones, which are privileged structures in medicinal chemistry.[1]

### Intramolecular Friedel-Crafts Cyclization

Mechanism: The acid chloride, activated by a Lewis acid (

or

), generates an acylium ion intermediate. This electrophile attacks the aromatic ring to close the 5-membered ring.

- Regioselectivity: The meta-methoxy group directs the cyclization para to itself (position 6) or ortho (position 2).
  - Major Product: 6-Methoxy-1-indanone.[1] (Note: Numbering changes upon cyclization; the meta position of the chain becomes position 6 or 4 in the indanone).
  - Minor Product: 4-Methoxy-1-indanone (sterically less favored).[1]

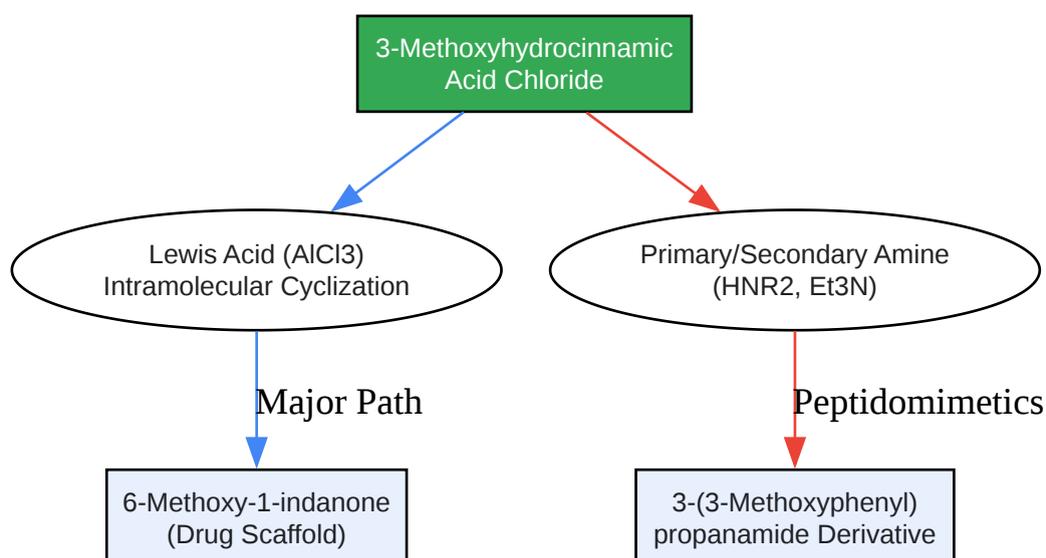
Protocol (Cyclization):

- Dissolve crude acid chloride (1.0 eq) in dry DCM or 1,2-dichloroethane.
- Cool to 0°C.
- Add  
  
(1.1–1.2 eq) portion-wise.
- Stir at RT (or reflux for stubborn substrates) for 2–12 hours.
- Quench: Pour onto ice/HCl mixture.
- Workup: Extract with DCM, wash with brine, dry over

## Amide Coupling (Peptidomimetics)

The acid chloride reacts with amines to form dihydrocinnamides, used as linkers in PROTACs (Proteolysis Targeting Chimeras) or as hydrophobic tails in enzyme inhibitors.

### Visualization: Reaction Pathways[1]



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Figure 2: Divergent synthetic utility of the acid chloride in creating cyclic scaffolds vs. linear amides.

## Handling, Stability & Safety

### Stability[1][5][6]

- Hydrolysis: The compound reacts violently with water to release gas and revert to the parent acid.
- Storage: If isolation is necessary, store under inert atmosphere ( or Ar) at -20°C. However, immediate use ("freshly prepared") is the gold standard to ensure stoichiometry.

### Safety Data

Hazard Class	Description	Precaution
Corrosive	Causes severe skin burns and eye damage.[1][5]	Wear nitrile gloves, goggles, and face shield.
Lachrymator	Vapors irritate eyes and respiratory tract.[6]	Handle only in a functioning fume hood.
Reactive	Reacts with water/moisture to form HCl.[6]	Keep glassware oven-dried; use drying tubes.[1]

## References

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  - Source: Common Organic Chemistry.
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  - Source: NIST Chemistry WebBook, SRD 69.
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